tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate
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Overview
Description
tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butyl carbamate group is often referred to as the Boc (tert-butoxycarbonyl) group, which is widely used in peptide synthesis and other organic reactions due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate typically involves the reaction of (S)-2-amino-1-phenylethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is typically catalyzed by bases such as sodium hydroxide or potassium carbonate. The process is scalable and can be carried out in large reactors under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C).
Substitution: Alkyl halides (R-X) in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective deprotection under acidic conditions without affecting other functional groups .
Biology
In biological research, the compound is used to protect amino groups in the synthesis of biologically active peptides and proteins. It helps in the study of enzyme-substrate interactions and protein folding .
Medicine
In medicine, tert-butyl carbamates are used in the synthesis of pharmaceutical intermediates. They are involved in the development of drugs that target specific enzymes or receptors .
Industry
Industrially, the compound is used in the production of agrochemicals, dyes, and polymers. It serves as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, leading to the formation of the free amine. This process is facilitated by the formation of a tert-butyl cation, which is stabilized by the surrounding solvent molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (2-amino-1-methylpropyl)carbamate
Uniqueness
tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate is unique due to its chiral center, which allows for the synthesis of enantiomerically pure compounds. This is particularly important in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity .
Properties
Molecular Formula |
C14H22N2O2 |
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Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-2-amino-1-phenylethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)12(10-15)11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3/t12-/m1/s1 |
InChI Key |
JSXCPTWNVQDNND-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CN)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
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